N,N,9-trimethyl-9H-fluorene-3-carboxamide
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Overview
Description
N,N,9-trimethyl-9H-fluorene-3-carboxamide is a chemical compound with the molecular formula C17H17NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methyl groups and a carboxamide group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9-trimethyl-9H-fluorene-3-carboxamide typically involves the coupling of aryl carboxylic acid with piperidin-4-one, followed by further modifications to introduce the methyl groups and the carboxamide functionality . The reaction conditions often include the use of standard organic solvents and catalysts to facilitate the coupling and subsequent transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N,N,9-trimethyl-9H-fluorene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methyl and carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse fluorene derivatives .
Scientific Research Applications
N,N,9-trimethyl-9H-fluorene-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which N,N,9-trimethyl-9H-fluorene-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,9-trimethyl-9H-fluorene-3-carboxamide include other fluorene derivatives such as:
- N,N,9,9-tetramethyl-9H-fluorene-3-carboxamide
- 9H-fluorene-3-carboxamide, N,N,9-trimethyl
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its particular characteristics can be leveraged for desired outcomes .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N,N,9-trimethyl-9H-fluorene-3-carboxamide |
InChI |
InChI=1S/C17H17NO/c1-11-13-6-4-5-7-15(13)16-10-12(8-9-14(11)16)17(19)18(2)3/h4-11H,1-3H3 |
InChI Key |
PUWXQEUHFMDYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(=O)N(C)C)C3=CC=CC=C13 |
Origin of Product |
United States |
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